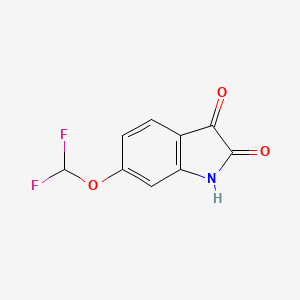
6-(Difluoromethoxy)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)indoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)indoline-2,3-dione typically involves the introduction of the difluoromethoxy group onto the indoline-2,3-dione scaffold. One common method is the reaction of indoline-2,3-dione with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
6-(Difluoromethoxy)indoline-2,3-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Indole-2,3-dione: Lacks the difluoromethoxy group but shares the core structure.
5-Trifluoromethoxy-1H-indole-2,3-dione: Similar in structure but with a trifluoromethoxy group at a different position.
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Contains a different substituent at the 4th position
Uniqueness: 6-(Difluoromethoxy)indoline-2,3-dione is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H5F2NO3 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-5-6(3-4)12-8(14)7(5)13/h1-3,9H,(H,12,13,14) |
InChI Key |
FUANXDPFAYQQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















